![molecular formula C14H12N4S B6645200 4-(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine](/img/structure/B6645200.png)
4-(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine
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Overview
Description
4-(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine is a compound that belongs to the class of 1,2,4-triazole derivatives. . The structure of this compound consists of a pyridine ring substituted with a 1,2,4-triazole ring, which is further substituted with a phenyl group and a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine can be achieved through the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4-phenyl-1,2,4-triazol-3-amine under solvent-free conditions . The reaction involves the nucleophilic substitution of the cyano group of 1,2,4-triazine by the 1,2,4-triazol-3-amine residue. The product structure is confirmed by 1H NMR and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions
Nucleophilic Substitution: The reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4-phenyl-1,2,4-triazol-3-amine under solvent-free conditions.
Oxidation and Reduction:
Major Products
The major product formed from the nucleophilic substitution reaction is this compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The 1,2,4-triazole ring is known to interact with various biological targets, which may contribute to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
- 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio-1-phenylethanone
Uniqueness
4-(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine is unique due to the presence of the methylsulfanyl group, which may contribute to its distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-19-14-17-16-13(11-7-9-15-10-8-11)18(14)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQQRSUJJCRQQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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